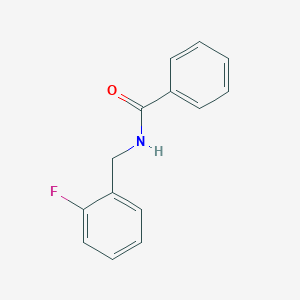

N-(2-fluorobenzyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO/c15-13-9-5-4-8-12(13)10-16-14(17)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNBUNFECDXHCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 2 Fluorobenzyl Benzamide

Established Synthetic Routes for Benzamide (B126) Formation

The construction of the N-(2-fluorobenzyl)benzamide scaffold is predominantly achieved through standard amide bond formation reactions. The two most common approaches involve the coupling of an amine with a carboxylic acid derivative or the reaction of an acyl chloride with an amine.

The synthesis of this compound and its derivatives can be achieved through the coupling of 2-fluorobenzylamine (B1294385) with benzoic acid or its activated forms. This method is a cornerstone of peptide chemistry and is widely adapted for creating benzamide structures. google.com To facilitate the reaction, coupling agents are often employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com The reaction typically proceeds by adding the coupling agent to the benzoic acid derivative, followed by the introduction of 2-fluorobenzylamine.

A frequently utilized and efficient method for synthesizing this compound involves the condensation reaction between 2-fluorobenzoyl chloride and an amine, or conversely, benzoyl chloride with 2-fluorobenzylamine. evitachem.com This Schotten-Baumann type reaction is typically conducted in the presence of a base, such as triethylamine (B128534) or an aqueous sodium hydroxide (B78521) solution, to neutralize the hydrochloric acid byproduct formed during the reaction. evitachem.comresearchgate.net The reaction is often carried out in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). evitachem.comsmolecule.com The high reactivity of the acyl chloride allows the reaction to proceed readily, often at room temperature or slightly below, to give high yields of the desired amide. evitachem.com For instance, N-(2,4-difluorophenyl)-2-fluorobenzamide, an analogue, was synthesized in high yield (87%) from the condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline (B146603). mdpi.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often fine-tuned include temperature, solvent choice, and the nature of the base or catalyst.

Temperature : Many amide coupling reactions are initiated at lower temperatures (e.g., 0–5 °C) to control the reaction rate and minimize the formation of side products. The reaction may then be allowed to warm to room temperature to ensure completion. evitachem.com

Solvent : The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are commonly used as they can effectively dissolve the reactants and facilitate the reaction. evitachem.com

Base/Catalyst : In reactions involving acyl chlorides, a stoichiometric amount of a base like triethylamine is essential to scavenge the HCl produced. evitachem.comresearchgate.net

The following table summarizes typical reaction conditions for the synthesis of benzamide derivatives.

| Parameter | Condition | Purpose | Typical Yield (%) |

| Starting Materials | 2-Fluorobenzylamine and Benzoyl Chloride | Amide bond formation | 75-90 |

| Solvent | Dichloromethane (DCM) or DMF | Enhance reactivity and dissolve reactants | - |

| Temperature | 0 °C to Room Temperature | Minimize side reactions and drive to completion | - |

| Base | Triethylamine | Neutralize HCl byproduct | - |

| Purification | Recrystallization or Column Chromatography | Isolate high-purity product | 90-95 (post-purification) |

This table presents generalized conditions based on common laboratory practices for benzamide synthesis. evitachem.com

Strategies for N-Substitution and Benzyl (B1604629) Moiety Functionalization

Further diversification of the this compound structure can be achieved by modifying the amide nitrogen or the benzyl ring.

N-Substitution : The amide nitrogen in a pre-formed benzamide can, under certain conditions, be further functionalized, although this is less common than building the desired substitution pattern from the corresponding secondary amine. For instance, the synthesis of 2-fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide, a diacylated product, can occur when reacting 2-fluorobenzoyl chloride with 2-aminopyridine, demonstrating that the amide nitrogen can be further acylated. nih.gov

Benzyl Moiety Functionalization : The benzyl group offers opportunities for chemical modification. Reactions like electrophilic aromatic substitution could introduce additional functional groups onto the fluorobenzyl ring, although the fluorine atom's directing effects would need to be considered. More commonly, derivatives are synthesized from already functionalized benzylamines. For example, the synthesis of 2-amino-4-bromo-N-(4-bromo-2-fluorobenzyl)benzamide starts with a pre-functionalized benzylamine (B48309) moiety. prepchem.com Similarly, the chloro group on a compound like 3-chloro-N-(2-fluorobenzyl)benzamide can undergo nucleophilic substitution, allowing for further derivatization. evitachem.com

Preparation of Isomeric and Analogous Fluorinated Benzamide Derivatives for Comparative Studies

The synthesis of isomers and analogues of this compound is essential for structure-activity relationship (SAR) studies in medicinal chemistry and materials science. By systematically altering the position of the fluorine atom or introducing other substituents, researchers can probe the effects of these changes on the molecule's properties. mdpi.com

The synthesis of these analogues typically follows the same established routes, such as the condensation of a substituted benzoyl chloride with a substituted aniline (B41778) or benzylamine. mdpi.commdpi.com For example, a wide array of fluorinated benzamide isomers, such as N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide, have been synthesized to investigate the impact of fluorine substitution patterns on crystal packing and molecular conformation. mdpi.commdpi.com These studies often involve creating a grid of isomers to systematically explore the chemical space. mdpi.com

Below is a table of selected fluorinated benzamide analogues.

| Compound Name | Structural Variation from this compound | Synthetic Precursors |

| N-(3-Fluorobenzyl)benzamide | Fluorine at the meta-position of the benzyl ring | Benzoyl chloride and 3-fluorobenzylamine |

| N-(4-Fluorobenzyl)benzamide | Fluorine at the para-position of the benzyl ring | Benzoyl chloride and 4-fluorobenzylamine |

| 3-Chloro-N-(2-fluorobenzyl)benzamide | Chlorine at the meta-position of the benzoyl ring | 3-Chlorobenzoyl chloride and 2-fluorobenzylamine evitachem.com |

| N-(2,4-Difluorophenyl)-2-fluorobenzamide | Difluorinated N-phenyl group instead of N-benzyl | 2-Fluorobenzoyl chloride and 2,4-difluoroaniline mdpi.com |

| 2-Fluoro-N-phenylbenzamide | N-phenyl group instead of N-benzyl | 2-Fluorobenzoyl chloride and aniline |

Purification and Isolation Techniques for this compound and Its Derivatives

After synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Reaction Monitoring : The progress of the synthesis is typically monitored by Thin-Layer Chromatography (TLC), which allows for a quick assessment of the consumption of starting materials and the formation of the product.

Workup : A standard aqueous workup is often the first step. This may involve washing the organic reaction mixture with dilute acid, base, or brine to remove soluble impurities.

Recrystallization : If the product is a solid, recrystallization is a powerful purification technique. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. evitachem.com Methanol is a solvent that has been used for the recrystallization of benzamide derivatives.

Column Chromatography : For mixtures that are difficult to separate by recrystallization, or for non-crystalline products, column chromatography is the method of choice. brieflands.com Silica gel is the most common stationary phase, and the mobile phase is a solvent system (e.g., ethyl acetate/petroleum ether) chosen to achieve optimal separation of the desired compound from impurities. brieflands.com

High-Performance Liquid Chromatography (HPLC) : For achieving very high purity (>95%), HPLC is a critical technique. It is used both for analytical purposes to assess purity and for preparative purposes to isolate the final compound.

Advanced Structural Analysis of this compound Not Available in Published Literature

A thorough search of scientific databases and literature has revealed that a single-crystal X-ray diffraction analysis for the specific compound this compound has not been publicly reported. As a result, the detailed structural and solid-state characterization data required to construct an article based on the requested outline is not available.

The specified outline requires in-depth information derived from a determined crystal structure, including precise crystallographic data, conformational analysis of the molecular moieties, and a detailed characterization of the intermolecular interactions such as hydrogen and halogen bonding, and π-stacking. This level of detail can only be obtained through experimental techniques, primarily single-crystal X-ray diffraction.

While structural studies have been conducted on closely related isomers and analogues—such as N-(2,4-difluorophenyl)-2-fluorobenzamide and 3-chloro-N-(2-fluorophenyl)benzamide—this information cannot be extrapolated to this compound. Crystal packing and the nature of intermolecular forces are highly specific to the exact molecular structure and can vary significantly even between closely related isomers.

Consequently, without a published crystal structure for this compound, the following sections of the proposed article cannot be addressed with scientific accuracy:

Advanced Structural Elucidation and Solid State Characterization of N 2 Fluorobenzyl Benzamide

Single-Crystal X-ray Diffraction Analysis

Identification and Characterization of Intermolecular Interactions in the Crystalline State

C-H···π(arene) and π-π Stacking Interactions

Therefore, it is not possible to generate the requested scientific article at this time. The publication of a crystallographic study on N-(2-fluorobenzyl)benzamide would be required to provide the necessary data.

Analysis of Polymorphism and Co-crystallization Potential

The ability of a molecule to exist in multiple crystalline forms, known as polymorphism, is a critical area of study in materials and pharmaceutical sciences. While specific studies focusing exclusively on the polymorphism of this compound are not extensively reported, analysis of related benzamide (B126) structures provides significant insight into its potential behavior. The substitution pattern and the nature of substituents on the benzamide framework play a crucial role in dictating intermolecular interactions and, consequently, the resulting crystal packing.

Research into analogous halogenated benzamides demonstrates a clear propensity for polymorphism. For instance, 3-chloro-N-(2-fluorophenyl)benzamide is known to exist in at least two polymorphic forms, where weak intermolecular interactions such as C-H···F and Cl···Cl contacts are pivotal in the formation of different crystalline modifications. ias.ac.inias.ac.inbgu.ac.ilresearchgate.net The subtle interplay of these weak forces can lead to either conformational polymorphs, where the molecule adopts different shapes, or packing polymorphs, where the same molecular conformer arranges differently in the crystal lattice. ias.ac.in Similarly, disorder in the crystal structure of 3-fluoro-N-(3-fluorophenyl)benzamide has been shown to induce concomitant polymorphism, where two different forms crystallize simultaneously. acs.org

The presence of the amide functional group, a strong hydrogen bond donor (N-H) and acceptor (C=O), along with the fluorinated aromatic ring in this compound, makes it a candidate for forming co-crystals. google.com Co-crystallization involves incorporating a second, different molecule (a co-former) into the crystal lattice, which can be used to modify the physicochemical properties of the active compound. google.com The hydrogen bonding capability of the amide group is a primary driver for supramolecular assembly, suggesting that this compound could form robust synthons with suitable co-crystal formers.

Disorder Phenomena in Crystal Structures

Disorder in molecular crystals, where molecules or parts of molecules occupy multiple positions or orientations within the lattice, is a common phenomenon that can complicate structural determination. researchgate.net The parent compound, benzamide, is particularly known for exhibiting severe crystal disorder, with several of its polymorphs characterized by diffuse scattering and broad, weak diffraction peaks. nih.gov This disorder often manifests as variations in the arrangement of hydrogen-bonded "tapes" or "tiles". nih.gov

However, systematic studies have revealed that fluorine substitution at the ortho-position of the phenyl ring can effectively suppress this disorder. researchgate.netnih.gov Even partial incorporation (20–30%) of 2-fluorobenzamide (B1203369) into benzamide crystals is sufficient to promote a more ordered structure without altering the fundamental packing motif. nih.gov This suggests that the fluorine atom in this compound plays a crucial role in directing a more defined crystal packing, likely through specific, weak intermolecular interactions like C-H···F contacts. iisc.ac.in This ordering effect is attributed to a less dense lattice energy landscape for the fluorinated analogue compared to benzamide, making significant positional disorder less probable. nih.gov

In some fluorinated benzanilides, positional disorder of the fluorine atom itself has been observed, where it may occupy multiple possible sites on the aromatic ring. iisc.ac.in This type of disorder can lead to complex structures and even high Z' values (more than one molecule in the asymmetric unit). iisc.ac.in While not specifically documented for this compound, it represents a potential structural feature that could be investigated through variable-temperature X-ray diffraction studies.

Spectroscopic Characterization for Structural Confirmation and Advanced Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Solution-State Conformation and Purity Assessment

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound in solution, providing detailed information about its atomic connectivity and conformational features. A combination of ¹H, ¹³C, and ¹⁹F NMR spectra allows for a complete assignment of all magnetic nuclei and serves as a stringent test of compound purity.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The amide proton (N-H) would typically appear as a triplet downfield, with its chemical shift being sensitive to solvent and concentration. The benzylic protons (-CH₂-) would appear as a doublet due to coupling with the amide proton. The aromatic protons on both the benzoyl and the 2-fluorobenzyl rings would resonate in the aromatic region (typically 7.0-8.0 ppm), with their multiplicity determined by proton-proton and proton-fluorine (JH-F) couplings.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments. The carbonyl carbon (C=O) of the amide is the most deshielded, appearing significantly downfield. The benzylic carbon (-CH₂-) and the various aromatic carbons will have characteristic chemical shifts. The carbons on the fluorinated ring will show splitting (C-F coupling), which is diagnostic for confirming the position of the fluorine substituent.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is particularly valuable. It provides a direct and sensitive method to confirm the presence and chemical environment of the fluorine atom. A single resonance is expected for the ortho-fluorine, and its chemical shift is characteristic of a fluorine atom attached to an aromatic ring. mdpi.com

The following table summarizes the predicted chemical shifts for this compound based on data from analogous structures. rsc.orgrsc.orgfrontiersin.org

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |

|---|---|---|---|---|

| ¹H | N-H | ~8.5 | t (triplet) | JH-H with CH₂ |

| ¹H | -CH₂- | ~4.6 | d (doublet) | JH-H with N-H |

| ¹H | Aromatic (Benzoyl & Fluorobenzyl) | 7.0 - 7.9 | m (multiplet) | JH-H, JH-F |

| ¹³C | C=O | ~167 | s (singlet) | - |

| ¹³C | -CH₂- | ~42 | s (singlet) | - |

| ¹³C | Aromatic (C-F) | ~160 | d (doublet) | ¹JC-F (~245 Hz) |

| ¹³C | Aromatic (Other) | 115 - 138 | s or d | nJC-F |

| ¹⁹F | C-F | ~ -115 | m (multiplet) | JF-H |

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that is highly useful for identifying functional groups. The IR spectrum of this compound is dominated by absorptions corresponding to the amide and aromatic functionalities.

Key expected vibrational frequencies include:

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹, characteristic of a secondary amide N-H bond.

Aromatic C-H Stretch: Multiple sharp peaks typically appearing just above 3000 cm⁻¹.

Amide I Band (C=O Stretch): A very strong and sharp absorption in the region of 1650–1680 cm⁻¹, which is one of the most prominent features in the spectrum.

Amide II Band (N-H Bend and C-N Stretch): A strong peak usually found near 1540 cm⁻¹.

Aromatic C=C Stretches: Multiple medium to strong absorptions in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong absorption, typically in the 1200-1250 cm⁻¹ range, confirming the presence of the aryl-fluorine bond.

The following table summarizes the principal IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | ~3300 | Medium-Strong |

| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Very Strong |

| N-H Bend (Amide II) | Amide | ~1540 | Strong |

| C-F Stretch | Aryl Fluoride (B91410) | 1200 - 1250 | Strong |

| Aromatic C-H Stretch | Aromatic Rings | 3000 - 3100 | Medium-Weak |

| Aromatic C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to four or five decimal places). This allows for the unambiguous verification of the molecular formula.

For this compound, the molecular formula is C₁₄H₁₂FNO. HRMS analysis, often using a soft ionization technique like Electrospray Ionization (ESI), would typically measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined mass is then compared to the theoretically calculated exact mass. A close match (usually within 5 ppm) provides definitive confirmation of the molecular formula. This technique is crucial for distinguishing between isomers and confirming the identity of newly synthesized compounds. rsc.orgfrontiersin.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂FNO |

| Calculated Exact Mass ([M]) | 229.08974 u |

| Calculated Exact Mass for [M+H]⁺ | 230.09752 u |

| Confirmation Method | Comparison of calculated mass with experimentally found mass from HRMS. rsc.org |

Computational and Theoretical Investigations of N 2 Fluorobenzyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the molecular geometry and electronic properties of N-(2-fluorobenzyl)benzamide. These methods, particularly Density Functional Theory (DFT), offer a balance between computational cost and accuracy, making them a cornerstone of modern chemical research.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. This process minimizes the energy of the molecule to predict its ground-state conformation.

The calculations typically involve selecting a basis set, such as 6-311++G(d,p), and a functional, like B3LYP, to approximate the exchange-correlation energy. The output of this process includes optimized bond lengths, bond angles, and dihedral angles that define the molecule's shape. By calculating the vibrational frequencies, it can be confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (amide) | ~1.24 Å |

| C-N (amide) | ~1.36 Å | |

| C-F (fluorobenzyl) | ~1.37 Å | |

| Bond Angle | O=C-N (amide) | ~122° |

| C-N-C (amide linkage) | ~121° | |

| Dihedral Angle | C-C-N-C | Variable (defines conformation) |

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution within a molecule. The ESP map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, the ESP map would reveal a high electron density (red) around the carbonyl oxygen atom of the amide group due to its high electronegativity and lone pairs of electrons. The amide hydrogen would be characterized by a region of positive potential (blue). The fluorine atom on the benzyl (B1604629) ring, being highly electronegative, would also create a localized region of negative potential, influencing the molecule's intermolecular interactions. The aromatic rings would generally show regions of moderately negative potential above and below the plane of the rings. This analysis is critical for predicting non-covalent interactions such as hydrogen bonding and halogen bonding.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the system, MD simulations can model the conformational changes and interactions of the molecule in different environments.

Conformational Dynamics in Solution

While DFT provides a static picture of the molecule's stable states, MD simulations reveal how this compound explores different conformations in a solution. A simulation would typically place the molecule in a box of solvent molecules, such as water or dimethyl sulfoxide (B87167) (DMSO), and track the atomic trajectories over a period of nanoseconds or longer.

Analysis of the MD trajectory can reveal the flexibility of the molecule by monitoring the fluctuations in dihedral angles. For this compound, the key flexible linkages are the amide bond and the bond connecting the methylene (B1212753) bridge to the fluorinated ring. The simulation can show the frequency and duration of different conformational states, providing insight into the molecule's conformational equilibrium in a liquid phase. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Solvation Effects and Ligand Behavior in Simulated Environments

MD simulations are also instrumental in understanding how the solvent influences the structure and behavior of this compound. The solvent molecules explicitly interact with the solute, forming a solvation shell. The nature of these interactions can stabilize certain conformations over others.

For instance, in a polar solvent like water, the simulation would likely show water molecules forming hydrogen bonds with the carbonyl oxygen and the N-H group of the amide linkage. The radial distribution function (RDF) can be calculated from the trajectory to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This provides a detailed picture of the local solvent structure around this compound and helps to explain its solubility and partitioning behavior.

Table 2: Representative Interaction Data from MD Simulation in Water (Illustrative Data)

| Solute Atom | Interacting Solvent Atom | Average Distance (Å) | Interaction Type |

| Amide Oxygen (O) | Water Hydrogen (H) | ~1.9 | Hydrogen Bond |

| Amide Hydrogen (H) | Water Oxygen (O) | ~2.1 | Hydrogen Bond |

| Fluorine (F) | Water Hydrogen (H) | >3.0 | Weak Interaction |

Molecular Docking Studies for In Silico Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target.

For this compound, a molecular docking study would involve placing the molecule into the binding site of a selected protein. The docking algorithm would then sample a large number of possible conformations and orientations of the ligand within the binding site, scoring each based on a scoring function that approximates the binding affinity.

The results of a docking study would predict the most likely binding mode of this compound and identify the key intermolecular interactions that stabilize the ligand-receptor complex. These interactions could include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds involving the fluorine atom. The scoring function provides an estimate of the binding energy, which can be used to rank this compound against other potential ligands for the same target. This in silico prediction is a critical first step in evaluating the potential biological activity of the compound.

Prediction of Binding Modes with Academic Model Protein Structures

Computational docking simulations are instrumental in predicting how this compound and its analogs might interact with protein targets. For instance, in the context of designing inhibitors for enzymes like histone deacetylases (HDACs), molecular docking tools such as AutoDock Vina are employed to predict the binding modes of these compounds within the active site. These simulations can reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that are critical for the compound's inhibitory activity.

In studies of related fluorinated benzamide (B126) derivatives, molecular docking has been used to understand their binding to various protein receptors. mdpi.comresearchgate.net For example, the interactions of fluorinated N-(2-hydroxy-5-methyl phenyl)benzamide isomers with protein receptors were analyzed, showing similar energetic affinities and binding distances for all three isomers. mdpi.comresearchgate.net The fluorine atom, known for its ability to increase lipophilicity and alter binding affinities, often plays a significant role in these interactions. mdpi.com

Analysis of Interaction Energies with Defined Binding Sites

The analysis of interaction energies provides a quantitative measure of the stability of the ligand-protein complex. These energies can be calculated using various computational methods. For related benzamide compounds, interaction energies have been calculated to understand their binding with protein active sites. For instance, the binding energy of a highly fluorinated 2-imino-1,3-thiazoline derivative with α-glucosidase was calculated to be -11.1 kcal/mol, indicating a strong and favorable interaction. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Studies

QSAR is a computational modeling method used to correlate the chemical structure of a series of compounds with their biological activity.

In QSAR studies, various physicochemical descriptors are developed and correlated with in vitro data to build predictive models. These descriptors can include electronic, steric, and hydrophobic properties. For a series of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamides, a QSAR model was developed that showed a correlation between descriptors like LogD and molecular shape (Shadow_XZ, Shadow_Z) and the inhibitory activity on H+/K+-ATPase. researchgate.net

For other classes of compounds, QSAR models have been successfully developed to predict anti-influenza activity based on descriptors such as hydrogen count and hydrophilicity. nih.gov These models provide valuable insights into the structural requirements for enhanced biological activity and guide the design of new, more potent compounds. nih.gov The development of such models for this compound would be a logical step in its further investigation.

Intermolecular Interaction Energy Calculations (e.g., PIXEL Method)

The PIXEL method is a computational approach used to calculate intermolecular interaction energies in molecular crystals, partitioning the energy into coulombic, polarization, dispersion, and repulsion components. This method has been applied to various benzamide derivatives to understand the nature and strength of intermolecular interactions.

In a study of polymorphs of 3-Chloro-N-(2-fluorophenyl)benzamide, PIXEL calculations revealed that the interactions are predominantly dispersive in nature. ias.ac.in The method has also been used to evaluate the energetics of different intermolecular interactions in trifluoromethylated benzanilides, highlighting the role of strong N-H···O=C hydrogen bonds and weaker C-H···F interactions. researchgate.netresearchgate.net These calculations are essential for understanding crystal packing and polymorphism.

The PIXEL method has been shown to be in good agreement with other computational methods like DFT-D and experimental data for calculating lattice energies and intermolecular interaction energies. acs.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystals. It maps the regions of close contact between molecules and provides a "fingerprint" plot that summarizes the types and relative contributions of different interactions.

For derivatives like 3-Chloro-N-(2-fluorophenyl)benzamide, Hirshfeld surface analysis has been used to show that the relative contributions of different intermolecular interactions vary between polymorphic forms. ias.ac.in In a study of N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide, Hirshfeld analysis indicated that H···H, S···H, and Cl···H contacts were the most significant contributors to the crystal packing. researchgate.net

This technique has also been applied to other fluorinated compounds, revealing the importance of N···H, S···H, H···H, F···H, and C···H interactions in the crystal structure of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione. nih.goviucr.org The analysis provides a detailed picture of the intermolecular contacts that stabilize the crystal lattice.

Molecular and Biochemical Interaction Studies: in Vitro Perspectives

Development and Application of N-(2-fluorobenzyl)benzamide as a Chemical Probe

The specific chemical structure of this compound makes it a valuable scaffold for the development of chemical probes, which are small molecules used to study and manipulate biological systems. The presence and position of the fluorine atom are particularly important, as this modification is a common strategy in medicinal chemistry to enhance biological properties. nih.govacs.org

The design of ligands for receptor binding assays focuses on creating molecules that can selectively bind to a specific biological target. The benzamide (B126) framework, substituted with a 2-fluorobenzyl group, serves as a key structural motif in this process.

Influence of Fluorine Substitution : The incorporation of fluorine into a ligand's structure can significantly affect its binding affinity for target enzymes or receptors. The fluorine atom can alter electronic effects, lipophilicity, and metabolic stability, which are critical properties in drug design. nih.gov For instance, fluorinated benzamide derivatives have been shown to exhibit increased binding affinity for the protein Cereblon (CRBN) compared to their non-fluorinated counterparts. nih.govacs.org

Scaffold for High-Affinity Ligands : The benzamide structure is a versatile scaffold for creating high-affinity ligands for various receptors. Researchers have developed conformationally flexible benzamide analogs that show high affinity and selectivity for the σ2-receptor, which is often upregulated in proliferating tumor cells. snmjournals.org In these designs, the benzamide portion of the molecule is crucial for the interaction with the receptor. snmjournals.org

Biochemical assays are essential for identifying the specific molecular targets with which a compound interacts. This compound and its derivatives are utilized in these assays to probe the function of biological macromolecules and uncover their potential biological activities. smolecule.comsmolecule.com

Probing Macromolecule Function : Derivatives of this compound can be employed to investigate the function of biological macromolecules, helping to elucidate their roles in various cellular pathways. smolecule.com

Identifying Enzyme Targets : Through enzyme inhibition assays, specific molecular targets for benzamide derivatives have been identified. ontosight.ai For example, studies on structurally related fluorinated benzamides have identified their potential to inhibit key enzymes involved in cancer and other diseases. These targets include:

Histone Deacetylases (HDACs) : Certain N-(2-amino-4-fluorophenyl)benzamide derivatives have shown potent inhibitory activity against Class I HDACs, particularly HDAC3. nih.govfrontiersin.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Bis( nih.govevitachem.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives containing a fluorophenyl benzamide moiety have been identified as potent inhibitors of VEGFR-2, a key target in angiogenesis. nih.gov

Receptor Tyrosine Kinases : A series of 4-(aminomethyl)benzamide (B1271630) derivatives were tested against a panel of eight receptor tyrosine kinases, with some analogs showing potent inhibition of the Epidermal Growth Factor Receptor (EGFR). semanticscholar.org

In Vitro Enzyme Inhibition and Modulation Studies

In vitro studies are fundamental to characterizing how a compound affects enzyme activity. These investigations provide detailed information on the mechanism of inhibition, the potency of the compound, and its selectivity for different enzymes.

Understanding the mechanism of how a compound interacts with an enzyme is critical for its development as a research tool or therapeutic agent. The mechanism of action for this compound and its analogs involves direct interaction with specific molecular targets, leading to the modulation of their biological activity.

The fluorine atom is a key feature, often enhancing the compound's binding affinity to its target proteins. This enhanced interaction can lead to the inhibition of enzymatic processes. For example, a derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), was found to be a selective inhibitor of class I HDACs (HDAC1, 2, and 3), with particular potency against HDAC3. nih.govfrontiersin.org Molecular docking studies of other benzamide derivatives have supported in vitro findings by predicting the binding modes within the active sites of enzymes like alkaline phosphatase, suggesting a basis for their inhibitory activity. nih.gov

Inhibition kinetics and the determination of the half-maximal inhibitory concentration (IC₅₀) are used to quantify the potency of an inhibitor. A lower IC₅₀ value indicates a more potent inhibitor for the given enzymatic system. Studies on various fluorinated benzamide derivatives have yielded specific IC₅₀ values against several enzymes.

Interaction with Biological Macromolecules at a Molecular Level

At the molecular level, the interaction between a ligand and a macromolecule is governed by a complex interplay of non-covalent forces. X-ray crystallography and computational modeling of this compound analogs have provided a detailed picture of these interactions.

Intramolecular Interactions : In the crystal structure of a related compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, an intramolecular contact is observed between the amide proton (N-H) and the ortho-fluorine atom of the 2-fluorobenzoyl group. mdpi.com This type of interaction can influence the molecule's conformation.

Intermolecular Hydrogen Bonding : A primary interaction stabilizing the crystal structures of benzamides is the formation of strong N-H···O=C hydrogen bonds between the amide groups of adjacent molecules. mdpi.comresearchgate.netacs.org These bonds often lead to the formation of one-dimensional chains or more complex networks in the solid state. mdpi.com

Weak and Non-conventional Interactions : Beyond classical hydrogen bonds, weaker interactions play a significant role in the molecular assembly. These include C-H···F, C-H···O, and C-H···π interactions. mdpi.comresearchgate.net Theoretical calculations and topological analysis have established that short C-H···F contacts can be considered true hydrogen bonds, contributing to the stability of the crystal structure and having implications for ligand-protein binding. acs.org The fluorine atom's electronegativity can also lead to stronger dipole interactions, which alter binding affinities in biological systems. Computational methods like PIXEL calculations have shown that many of these weaker interactions are primarily dispersive in nature. researchgate.net

Binding Affinity and Selectivity Towards Purified Proteins or Receptors in Vitro

The introduction of a fluorine atom into a benzamide structure, such as in this compound, is a key modification known to influence its electronic properties, metabolic stability, and interactions with biological targets. The fluorine atom, particularly on the benzyl (B1604629) group, can enhance the compound's binding affinity for its target proteins or enzymes. While specific binding data for this compound is not extensively detailed in publicly available literature, the behavior of closely related fluorobenzamide analogues provides significant insight into its potential targets and binding characteristics.

Research into fluorobenzamide derivatives has revealed affinities for a range of protein targets, including G-protein coupled receptors (GPCRs) and other regulatory proteins. For instance, various benzamides containing a fluorobenzyl moiety have been synthesized and evaluated for their binding to dopamine (B1211576) and sigma receptors. These studies are often part of the development of imaging agents for positron emission tomography (PET) or potential therapeutics. nih.govnih.govacs.org

In vitro binding assays using radiolabeled ligands are commonly employed to determine the affinity (often expressed as the dissociation constant, Kd, or the inhibition constant, Ki) of these compounds for their targets. For example, studies on benzamide derivatives have demonstrated high affinity and selectivity for dopamine D2 and D3 receptors. nih.govnih.gov A study of the dopamine D2-like receptor imaging agent R(+)-FIDA2, which contains a 4'-fluorobenzyl group, showed high affinity for both D2 and D3 receptors expressed in Sf9 cells. nih.gov

More recently, fluorinated benzamide derivatives have been shown to bind to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.govacs.org In these studies, the introduction of fluorine was found to increase binding affinity compared to non-fluorinated analogues. nih.govacs.org The affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the ligand required to displace 50% of a reference binder. nih.gov

The tables below summarize binding affinity data for several fluorobenzamide derivatives, illustrating the range of targets and affinities observed for this class of compounds.

Table 1: In Vitro Receptor Binding Affinities of Selected Fluorobenzamide Derivatives This table presents data for compounds structurally related to this compound to illustrate typical binding profiles for this chemical class.

| Compound Name/Reference | Target Receptor | Affinity Constant | Source |

|---|---|---|---|

| R(+)-FIDA2 | Dopamine D2 | Kd = 0.11 nM | nih.gov |

| R(+)-FIDA2 | Dopamine D3 | Kd = 0.04 nM | nih.gov |

| [¹⁸F]-23 | Dopamine D2 | Ki = 0.23 nM | nih.gov |

| [¹⁸F]-23 | Serotonin 5-HT₂ | Ki = 160 nM | nih.gov |

| [¹⁸F]3c | Sigma-2 (σ₂) | Ki = 1.3 nM | acs.org |

| [¹⁸F]3c | Sigma-1 (σ₁) | Ki = 114 nM | acs.org |

Structure-Interaction Relationship (SIR) Studies for Fluorobenzamide Derivatives

The position of the fluorine atom on the benzamide scaffold is a critical determinant of its biological activity and molecular recognition properties. smolecule.comnih.gov The substitution of hydrogen with fluorine, the most electronegative element, introduces profound changes in the molecule's physicochemical properties, including its size, lipophilicity, pKa, and metabolic stability. mdpi.com

Studies have shown that fluorine substitution can directly enhance binding affinity. nih.govacs.org The molecular recognition of fluorine itself can be a basis for substrate selectivity. For example, the enzyme fluoroacetyl-CoA thioesterase from Streptomyces cattleya demonstrates a high level of discrimination for its fluoro-substituted substrate over the non-fluorinated analogue, a selectivity that relies on recognizing the unique properties of the fluorine atom to control reactivity within the active site. nih.gov

The position of fluorine is crucial. For instance, fluorobenzamide derivatives with a fluorine at the para-position have shown enhanced cytotoxic activity in cancer cell lines and superior antibacterial potency. smolecule.com The introduction of a fluorine atom to the benzyl group of certain benzamides was found to enhance their gastrokinetic activity. ebi.ac.uk In other systems, such as antifungal benzoxaboroles, the 5-fluoro isomer (Tavaborole) is a potent drug, and shifting the fluorine to other positions on the ring alters its biological activity. nih.gov This highlights that while fluorination is a valuable strategy, the specific position dictates the impact on molecular recognition and subsequent biological effect. nih.gov

The amide bond (-CO-NH-) is a cornerstone of peptide and protein structure, and in molecules like this compound, it serves as a critical linker that influences the compound's three-dimensional shape. mdpi.com Due to resonance, the amide bond has partial double-bond character, which restricts free rotation and enforces a planar geometry. nih.gov This planarity is a key factor in how the molecule presents its substituent groups (the benzoyl and 2-fluorobenzyl moieties) for interaction with a protein's binding pocket. nih.gov

For example, in the binding of benzamide inhibitors to histone deacetylase 2 (HDAC2), the benzamide's phenyl ring interacts with a hydrophobic face formed by specific phenylalanine and proline residues, while the amide nitrogen forms a polar contact. researchgate.net The conformation can be further influenced by intramolecular hydrogen bonds, such as a potential weak interaction between the amide proton and the ortho-fluorine atom (NH···F), which can stabilize a particular rotamer and pre-organize the molecule for binding. acs.org Distorting the amide bond from its preferred planar structure can increase its reactivity but also significantly alters its geometry for molecular recognition. mdpi.com Therefore, the inherent conformational rigidity of the amide bond, combined with the specific torsional angles it adopts, is a fundamental aspect of the binding event.

Role in Modulating Defined Biochemical Pathways (e.g., cellular signaling at a molecular level)

By binding to and altering the function of specific proteins, this compound and its derivatives can modulate intracellular biochemical pathways and signaling cascades. The interaction with a target protein is the initiating event that can lead to the inhibition of an enzyme, or the activation or antagonism of a receptor, triggering downstream effects. ontosight.ai

The diverse pharmacological activities reported for benzamide derivatives illustrate their potential to influence a wide range of cellular processes. mdpi.com For example, a series of fluorinated salicylanilides (a class of compounds related to benzamides) were found to potently suppress the NF-κB/NLRP3 inflammasome axis. nih.gov They achieved this by inhibiting the priming and activation signals of the inflammasome, preventing the binding of key components like NEK7 to NLRP3, and blocking the subsequent release of pro-inflammatory cytokines such as IL-1β. nih.gov This demonstrates a clear mechanism of modulating a critical inflammatory pathway at the molecular level.

In the context of neurodegenerative diseases, certain benzamide structures have been identified as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathogenesis of Alzheimer's disease. mdpi.com By inhibiting these enzymes, such compounds can interfere with the cholinergic deficit and the production of amyloid-β plaques, respectively.

Furthermore, the general biological activities attributed to fluorobenzamide derivatives include potential antimicrobial and anticancer properties. ontosight.ai This suggests that they may interfere with biochemical pathways essential for pathogen survival or cancer cell proliferation and survival. ontosight.ai The specific pathway modulated is entirely dependent on the protein target to which the compound binds with the highest affinity and selectivity.

Chemical Transformations and Reactivity Profile of N 2 Fluorobenzyl Benzamide

Nucleophilic Substitution Reactions of the Fluorine Atom

The fluorine atom attached to the benzyl (B1604629) ring is part of an aryl fluoride (B91410) system. Generally, aryl fluorides are relatively unreactive towards nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups positioned ortho or para to the fluorine. In N-(2-fluorobenzyl)benzamide, the benzylic methylene (B1212753) group and the amide substituent are not strongly activating. However, under specific conditions, such as with highly potent nucleophiles or through metal catalysis, substitution may be induced. smolecule.comvulcanchem.com The reactivity of the 2-fluorobenzyl group is evident in the use of 2-fluorobenzyl halides in nucleophilic substitution reactions to introduce the entire group onto other molecules. vulcanchem.com

Potential nucleophilic substitution reactions could involve the displacement of the fluoride ion by various nucleophiles, as outlined in the table below. These reactions would typically require forcing conditions or specialized catalytic systems.

| Nucleophile | Reagent Example | Potential Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | N-(2-methoxybenzyl)benzamide |

| Amine | Piperidine | N-(2-(piperidin-1-yl)benzyl)benzamide |

| Thiolate | Sodium thiophenoxide (NaSPh) | N-(2-(phenylthio)benzyl)benzamide |

Hydrolysis of the Amide Bond under Controlled Conditions

The amide bond is a robust functional group, but it can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. smolecule.com This reaction breaks the this compound molecule into its constituent carboxylic acid and amine. pearson.com

Acid-catalyzed hydrolysis involves the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. vaia.comaskfilo.com Subsequent proton transfers and elimination steps lead to the formation of benzoic acid and the 2-fluorobenzylammonium salt. askfilo.com

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate that collapses to yield a carboxylate salt and 2-fluorobenzylamine (B1294385). Acidic workup is then required to protonate the carboxylate to form benzoic acid. askfilo.com

Table of Hydrolysis Conditions and Products

| Condition | Reagents | Products |

|---|---|---|

| Acidic Hydrolysis | Aqueous HCl or H₂SO₄, Reflux | Benzoic acid and 2-fluorobenzylamine hydrochloride |

Reduction Reactions of Carbonyl and Benzyl Moieties

The functional groups within this compound can be selectively reduced using appropriate reagents. The most common transformation is the reduction of the amide's carbonyl group.

Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the amide functionality completely to an amine. askfilo.com This reaction effectively converts the this compound into a secondary amine, dibenzylamine, by removing the carbonyl oxygen. vaia.comaskfilo.com

If the molecule is first hydrolyzed to form benzoic acid and 2-fluorobenzylamine (as described in section 6.2), the resulting products can also be reduced. Benzoic acid can be reduced to benzyl alcohol using a strong reducing agent like LiAlH₄. vaia.comaskfilo.com

Table of Reduction Reactions

| Substrate | Reducing Agent | Product | Moiety Reduced |

|---|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | N-(2-fluorobenzyl)-1-phenylmethanamine (a substituted dibenzylamine) | Carbonyl |

Cross-Coupling Reactions Facilitated by the Amide Group

The amide group can function as a directing group in modern transition-metal-catalyzed C-H activation and cross-coupling reactions. This strategy allows for the regioselective formation of new bonds at positions that might otherwise be difficult to functionalize, typically at the ortho-position of the benzoyl ring. While specific studies on this compound are not prevalent, the reactivity of the general benzamide (B126) scaffold is well-documented.

Various catalytic systems have been developed for this purpose:

Rhodium Catalysis: Cp*-free RhCl₃/TFA systems have been used for oxidative C-H/C-H cross-coupling reactions between benzamides and other arenes, enabling the synthesis of complex biaryl scaffolds. nih.gov

Palladium Catalysis: Palladium catalysts are effective for the denitrogenative Suzuki-Miyaura type cross-coupling of benzotriazinones (which can be derived from benzamides) with organoboronic acids to yield ortho-arylated and alkenylated benzamides. rsc.org

Nickel Catalysis: Nickel-catalyzed oxidative cross-coupling can occur between the ortho-C(sp²)-H bond of benzamides and the α-C(sp³)-H bond of other amides, assisted by a directing group. acs.org

Copper Catalysis: Copper-catalyzed oxidative C-H/C-H cross-coupling of benzamides with heteroarenes like thiophenes has been achieved, where the amide directs functionalization to the ortho-position before being potentially removed. rsc.org

These methods provide a powerful toolkit for elaborating the benzoyl portion of the this compound molecule.

Table of Potential Cross-Coupling Reactions

| Catalyst System | Coupling Partner | Type of Bond Formed | Potential Product Type |

|---|---|---|---|

| Rhodium (e.g., RhCl₃/TFA) | N-Acylaniline | C-C | Ortho-aminated biaryl derivative |

| Palladium (e.g., Pd(OAc)₂) | Arylboronic Acid | C-C | Ortho-arylated benzamide derivative |

| Nickel (e.g., Ni(OAc)₂) | Amides (e.g., DMAc) | C-C | Ortho-alkylated benzamide derivative |

Functionalization of Aromatic Rings for Diversification of this compound Derivatives

Further diversification of the this compound scaffold can be achieved by directly functionalizing its two aromatic rings through reactions such as electrophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents.

On the Benzoyl Ring: The primary substituent is the amide group, which is connected via its carbonyl carbon. The carbonyl is an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta-position.

On the 2-Fluorobenzyl Ring: This ring has two substituents to consider: the fluorine atom and the methylene-amide group (-CH₂-NH-COPh).

The fluorine atom is an ortho, para-directing deactivator due to the interplay of its inductive electron-withdrawal and resonance electron-donation.

The -CH₂-NH-COPh group is weakly activating and directs ortho and para.

The net outcome will depend on the reaction conditions, but functionalization is expected at the positions most activated or least deactivated. The para-position relative to the fluorine atom (C5) is often a favored site for substitution.

Table of Potential Aromatic Functionalization Reactions

| Reaction | Ring | Reagents | Expected Major Product(s) |

|---|---|---|---|

| Nitration | Benzoyl | HNO₃, H₂SO₄ | N-(2-fluorobenzyl)-3-nitrobenzamide |

| Bromination | Benzoyl | Br₂, FeBr₃ | N-(2-fluorobenzyl)-3-bromobenzamide |

| Nitration | 2-Fluorobenzyl | HNO₃, H₂SO₄ | N-(2-fluoro-5-nitrobenzyl)benzamide |

Applications in Chemical and Materials Science Research

Building Block for Complex Organic Synthesis

N-(2-fluorobenzyl)benzamide serves as a crucial intermediate or building block in the synthesis of more intricate organic molecules. Its structure provides a versatile scaffold that can be readily modified to introduce additional functional groups or to construct larger, more complex molecular architectures. The presence of the fluorine atom can enhance the metabolic stability and lipophilicity of the resulting compounds, which is particularly advantageous in the development of new pharmaceutical agents. The amide linkage within the molecule is also a key feature, as it can participate in hydrogen bonding, influencing the conformation and binding properties of the final products. nih.gov

Reagent in Advanced Organic Transformations

Beyond its role as a structural component, this compound and its derivatives can act as reagents in a variety of advanced organic transformations. The reactivity of the molecule can be tuned by the electronic effects of the fluorine substituent. For instance, the amide group can be involved in reactions such as oxidation, reduction, and substitution, allowing for the introduction of diverse chemical functionalities. These transformations are essential for creating novel compounds with specific desired properties for various applications.

Precursor for Advanced Organic Materials Synthesis

The unique properties of this compound make it a valuable precursor in the synthesis of advanced organic materials. The incorporation of this fluorinated compound into polymers or other materials can enhance their thermal stability and resistance to degradation. The ability of the benzamide (B126) core to form stable, planar structures through intermolecular hydrogen bonding contributes to the ordered assembly of molecules, a key aspect in the design of functional materials.

In the field of crystal engineering, this compound and its analogs are of significant interest due to their capacity to form well-defined supramolecular assemblies. mdpi.commdpi.com The interplay of strong hydrogen bonds, such as the amide-amide interactions, and weaker interactions involving the fluorine atoms, directs the packing of molecules in the solid state. mdpi.comiisc.ac.in This control over the three-dimensional arrangement of molecules is crucial for designing crystals with specific optical, electronic, or mechanical properties. The study of these interactions in fluorinated benzamides contributes to a deeper understanding of the principles governing crystal formation and allows for the rational design of new crystalline materials. mdpi.comiisc.ac.in

Design and Synthesis of Fluorescent Probes or Ligands for Research Tools

Derivatives of this compound have been explored in the design and synthesis of fluorescent probes and ligands. nottingham.ac.uknih.gov The benzamide scaffold can be incorporated into larger molecules designed to bind to specific biological targets, such as enzymes or receptors. nih.gov The fluorine atom can be strategically placed to enhance binding affinity and selectivity. acs.org By attaching a fluorophore to these ligands, researchers can create fluorescent probes that allow for the visualization and study of biological processes in real-time. nottingham.ac.uk These tools are invaluable for drug discovery and for gaining a deeper understanding of cellular function. nottingham.ac.uknih.gov

Role in Academic Research for Pest Control Agents (e.g., Larvicidal and Fungicidal Activities in vitro)

In academic research, this compound and related benzamide derivatives have shown promise as potential pest control agents. Studies have investigated their in vitro larvicidal and fungicidal activities. nih.govgoogle.com For example, certain benzamide derivatives have demonstrated significant toxicity to mosquito larvae, suggesting their potential as larvicides for vector control. nih.gov Furthermore, some compounds in this class have exhibited potent fungicidal activity against various plant pathogens, indicating their potential for development as agricultural fungicides. nih.govresearchgate.netgoogle.com

Table 1: Investigated Activities of this compound and its Derivatives

| Activity | Target Organism/System | Key Findings | References |

|---|---|---|---|

| Larvicidal | Mosquito larvae (e.g., Culex pipiens) | Certain derivatives show high mortality rates at low concentrations. | nih.gov |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-fluorobenzoyl chloride |

| 2,4-difluoroaniline (B146603) |

| N-(2,4-difluorophenyl)-2-fluorobenzamide |

| 2,3-difluoroaniline |

| N-(2,3-difluorophenyl)-2-fluorobenzamide |

| 3-chloro-N-(2-fluorophenyl)benzamide |

Future Research Directions and Perspectives

The exploration of N-(2-fluorobenzyl)benzamide and its related structures stands at a promising intersection of medicinal chemistry, materials science, and computational research. The strategic placement of the fluorine atom on the benzyl (B1604629) moiety introduces unique electronic and conformational properties that are ripe for further investigation. Future research is poised to build upon the foundational understanding of benzamides, leveraging advanced methodologies to unlock the full potential of this particular compound and its analogs. The following sections outline key areas for future inquiry, from the development of innovative synthetic pathways to the application of artificial intelligence in predicting molecular behavior.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(2-fluorobenzyl)benzamide derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as amide coupling between 2-fluorobenzylamine and substituted benzoyl chlorides. Key parameters include:

-

Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of activated intermediates) .

-

Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity, while methanol may be used for recrystallization .

-

Purification : High-Performance Liquid Chromatography (HPLC) and column chromatography are critical for isolating high-purity products (>95% purity) .

-

Monitoring : Reaction progress is tracked via Thin-Layer Chromatography (TLC) and confirmed by H/C NMR for functional group analysis .

Table 1 : Example Synthesis Protocol

Step Reagent/Condition Purpose Yield (%) 1 2-Fluorobenzylamine, DMF, 0°C Amine activation 85–90 2 Benzoyl chloride, triethylamine Amide bond formation 75–80 3 Methanol recrystallization Purification 90–95

Q. How can spectroscopic techniques resolve structural ambiguities in N-(2-fluorobenzyl)benzamide derivatives?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies fluorine environments, distinguishing between ortho/meta/para substituents. H NMR coupling constants (e.g., ≈ 8–12 Hz) confirm fluorine proximity to aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, especially for halogenated derivatives (e.g., [M+H] at m/z 248.0821 for CHFNO) .

- Infrared (IR) Spectroscopy : Amide C=O stretches (~1650–1680 cm) and N–H bends (~3300 cm) confirm successful amidation .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in N-(2-fluorobenzyl)benzamide derivatives?

- Methodological Answer :

-

Crystal Growth : Slow evaporation of saturated solutions in methanol/acetone yields diffraction-quality crystals .

-

Data Collection : Use synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution datasets. SHELX programs refine structures, with R-factors < 0.05 indicating high accuracy .

-

Disorder Handling : For flexible benzyl groups, PART instructions in SHELXL model positional disorder, validated via residual electron density maps .

Example : A study on 2-fluoro-N-(2-fluorobenzoyl)benzamide revealed a planar amide linkage (torsion angle < 10°), stabilized by intramolecular C–H···O interactions .

Q. What computational strategies improve the design of N-(2-fluorobenzyl)benzamide derivatives as HDAC inhibitors?

- Methodological Answer :

- Molecular Docking : AutoDock Vina predicts binding modes to HDAC active sites. A scoring function (ΔG ≈ -9.5 kcal/mol) prioritizes derivatives with strong hydrophobic/π-stacking interactions .

- MD Simulations : GROMACS assesses stability (RMSD < 2 Å over 100 ns) and identifies key residues (e.g., His145, Asp269) for hydrogen bonding .

- QSAR Modeling : CoMFA/CoMSIA maps steric/electrostatic fields to IC values, guiding fluorobenzyl substitutions for enhanced potency .

Q. How can researchers address contradictions in biological activity data for N-(2-fluorobenzyl)benzamide analogs?

- Methodological Answer :

- Source Validation : Cross-check assays (e.g., HDAC inhibition vs. cytotoxicity) using standardized protocols (e.g., NIH/3T3 cell viability assays) .

- Batch Analysis : Compare purity (HPLC >98%) and stereochemical consistency (circular dichroism) across synthetic batches .

- Meta-Analysis : Use PubChem BioActivity data to identify trends (e.g., EC ranges for fluorinated vs. non-fluorinated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.